Lithocholate 3-O-glucuronide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75239-91-7 |
|---|---|
Molecular Formula |
C30H48O9 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17-,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
InChI Key |
GIQXKAXWRLHLDD-VYACWCJYSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Other CAS No. |
75239-91-7 |
physical_description |
Solid |
Synonyms |
(3α,5β)-23-Carboxy-24-norcholan-3-yl β-D-Glucopyranosiduronic Acid; Lithocholic Acid 3-Glucuronide; |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Lithocholate 3 O Glucuronide
Identification and Characterization of Specific UGT Isoforms
Several specific UGT isoforms have been identified as key players in the glucuronidation of bile acids, including lithocholic acid.
Research has highlighted the significant role of human UGT2A1 and UGT2A2 in the glucuronidation of various bile acids. nih.gov Studies using recombinant UGT enzymes have shown that UGT2A1 is highly efficient in forming the 3-O-glucuronide of lithocholic acid (LCA-3G). nih.gov In addition to LCA, UGT2A1 also demonstrates activity towards other bile acids. nih.gov UGT2A2, while also active in bile acid glucuronidation, shows a different substrate preference compared to UGT2A1. nih.gov
UGT2B7 is another major human UGT isoform heavily involved in the glucuronidation of bile acids. nih.gov It is known to catalyze the formation of both 3-hydroxyl and 6-hydroxyl bile acid glucuronides. nih.gov Specifically, UGT2B7 has been shown to be involved in the glucuronidation of lithocholic acid. nih.govcohlife.org Interestingly, while UGT2B7 can form the 3-O-glucuronide of lithocholic acid, its expression can be negatively regulated by high levels of lithocholic acid itself. nih.gov This suggests a complex feedback mechanism in the detoxification pathway. Furthermore, UGT2B7 is considered a primary enzyme for the glucuronidation of steroids at the 3α-hydroxyl position, a structure shared by lithocholic acid. cohlife.org
| Enzyme | Substrate(s) | Product(s) |
| UGT2A1 | Lithocholic Acid (LCA) | Lithocholate 3-O-glucuronide (LCA-3G) |
| UGT2B7 | Lithocholic Acid (LCA) | This compound |
| UGT2B7 | Hyodeoxycholic Acid | Hyodeoxycholic acid-6-O-glucuronide |
Identification and Characterization of Specific UGT Isoforms
Glucuronidation as a Hepatic Detoxification Pathway for Bile Acids
Glucuronidation is a crucial phase II metabolic pathway that serves to detoxify a wide array of endogenous and exogenous compounds, including toxic bile acids. physiology.org In conditions such as cholestasis, where the flow of bile is impaired, toxic bile acids can accumulate in the liver, leading to cellular damage. researchgate.net
The addition of a glucuronic acid moiety to bile acids like lithocholic acid significantly increases their hydrophilicity. physiology.org This chemical modification facilitates their export from the liver into the systemic circulation for subsequent renal excretion in the urine. physiology.org By converting cytotoxic bile acids into less toxic and more readily excretable glucuronide conjugates, this pathway helps to protect the liver from injury. nih.gov Studies have shown that glucuronidated bile acids are less toxic than their unconjugated precursors. nih.gov The process of glucuronidation is, therefore, an essential mechanism for maintaining bile acid homeostasis and mitigating the harmful effects of cholestasis. physiology.org
Metabolic Fate and Disposition of Lithocholate 3 O Glucuronide
Biliary Excretion Mechanisms
The primary route for the elimination of Lithocholate 3-O-glucuronide from the liver is through biliary excretion. This process is highly efficient under normal physiological conditions, relying on specific transporter proteins located on the canalicular membrane of hepatocytes.
Quantification of Biliary Secretion Rate and Extent
Studies in animal models have quantified the biliary secretion of this compound, demonstrating its rapid and extensive elimination via this pathway. When tracer doses of radiolabeled this compound were administered intravenously to rats with external biliary fistulas, the compound was almost completely excreted into the bile within 60 minutes. nih.gov In one study, 89.1% (± 4.5%) of an administered dose was recovered in the bile within 20 hours, with the majority being secreted in less than 20 minutes. nih.govnih.gov This high efficiency of biliary excretion underscores its role as the principal elimination route. nih.gov However, the biliary excretion efficiency of the glucuronide conjugate is noted to be less than that of unconjugated lithocholic acid or its sulfate (B86663) conjugate. nih.gov
When cholestasis is induced, the primary excretory route remains secretion into bile, with recovery rates between 82.5% and 105.6% observed in cases of partial cholestasis. nih.govnih.gov
| Parameter | Finding | Species | Reference |
| Biliary Excretion Efficiency | 89.1 ± 4.5% of dose secreted in bile | Rat | nih.govnih.gov |
| Secretion Timeframe | Major fraction secreted in < 20 minutes | Rat | nih.govnih.gov |
| Total Excretion Time | Complete excretion into bile within 60 minutes | Rat | nih.gov |
| Recovery in Partial Cholestasis | 82.5-105.6% recovery in bile | Rat | nih.govnih.gov |
Involvement of Multidrug Resistance-Associated Protein 2 (MRP2) in Hepatic Efflux
The transport of this compound from the hepatocyte into the bile canaliculus is an active process mediated by specific efflux pumps. The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a key transporter located on the apical (canalicular) membrane of hepatocytes. solvobiotech.commdpi.com MRP2 is responsible for the biliary excretion of a wide range of organic anions, particularly glucuronide and glutathione (B108866) conjugates. solvobiotech.comnih.gov
Studies have shown that MRP2 facilitates the elimination of conjugated compounds, including bile acid glucuronides, into the bile. solvobiotech.com In congenital hyperbilirubinemic rats (EHBR), which have a hereditary deficiency in MRP2, the biliary excretion of lithocholate-3-O-glucuronide is delayed, indicating the transporter's crucial role. nih.gov The cholestatic effects of lithocholate-3-O-glucuronide are believed to be caused by damage at the bile canalicular membrane, the site where MRP2 functions. nih.gov Therefore, MRP2 is the primary transporter responsible for the hepatic efflux of this compound into the bile. mdpi.comnih.gov
Chromatographic Analysis of Biliary Metabolites and Derivatives
The identification and quantification of this compound and its derivatives in bile are accomplished using advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is a foundational method for separating various bile acid conjugates. researchgate.netkyoto-u.ac.jp Reversed-phase HPLC systems, often using a C18 column, can effectively separate different lithocholic acid species, including glucuronidated forms, from complex biological matrices like bile. researchgate.net
For enhanced sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov This combination allows for the precise identification of metabolites based on their mass-to-charge ratio and fragmentation patterns, making it the most widely used technique for analyzing mixed bile acids. frontiersin.orgnih.gov Studies analyzing radiolabeled this compound administered to rats found that the majority (approximately 80%) of the compound is excreted in the bile unaltered. nih.govnih.gov A minor fraction consists of more polar derivatives. nih.govnih.gov
Systemic Circulation and Renal Elimination
Under normal conditions, biliary excretion prevents significant entry of this compound into the systemic circulation. However, in pathophysiological states such as cholestasis, where biliary efflux is impaired, alternative pathways are activated, leading to the appearance of this compound in the blood and urine.
Transport by Multidrug Resistance-Associated Proteins (MRP3, MRP4) for Systemic Entry
When the primary biliary excretion pathway via MRP2 is compromised, hepatocytes utilize alternative transporters located on the basolateral (sinusoidal) membrane to efflux bile acids and other conjugates back into the bloodstream. nih.gov Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) and Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) are key basolateral efflux pumps. mdpi.comnih.gov
MRP3, in particular, is considered a "relief" transporter that is upregulated during cholestatic conditions to mediate the sinusoidal efflux of bile salts and glucuronide conjugates from the liver into the blood. nih.govsolvobiotech.com It has a higher affinity for glucuronide conjugates compared to glutathione conjugates. solvobiotech.com MRP4 also contributes to the basolateral efflux of compounds from the liver into the blood. nih.govnih.gov This efflux from hepatocytes into the sinusoidal blood, mediated by MRP3 and MRP4, is the mechanism by which this compound enters the systemic circulation during, for example, cholestatic liver disease. nih.govunc.edu
Detection in Plasma and Urine under Pathophysiological Conditions
As a consequence of impaired biliary secretion and subsequent basolateral efflux into the blood, this compound can be detected in the plasma and urine of patients with cholestatic syndromes. nih.govnih.gov Its presence in significant quantities in the serum and urine is a characteristic finding in patients with cholestatic liver disease. jci.orgrug.nl The accumulation of bile acid glucuronides in the blood and their subsequent elimination via the kidneys is a hallmark of conditions where biliary secretion is blocked or severely impaired. rug.nl Studies have identified glucuronides of common bile acids in the serum and urine of patients with various hepatobiliary diseases associated with cholestasis. rug.nlmdpi.com
| Biological Fluid | Condition for Detection | Reference |
| Plasma / Serum | Cholestatic syndromes, Hepatobiliary diseases | nih.govnih.govrug.nl |
| Urine | Cholestatic syndromes, Obstructive jaundice | nih.govnih.govjci.orgrug.nl |
Enterohepatic Circulation Dynamics
The enterohepatic circulation is a crucial process for the conservation of the body's bile acid pool. This recirculation involves secretion from the liver, passage into the intestine, reabsorption by the intestinal mucosa, and return to the liver via the portal circulation. The chemical form of a bile acid significantly influences its handling within this circulatory system, particularly its absorption from the intestine.
Intestinal Absorption Characteristics
The intestinal absorption of this compound is markedly reduced compared to its unconjugated form, lithocholic acid. nih.gov Studies in rats have demonstrated that glucuronidation significantly curtails the absorption of lithocholate in both the jejunum and the terminal ileum. nih.gov This suggests that the addition of a glucuronide group hinders the passage of the molecule across the intestinal wall.
Research involving the perfusion of isolated intestinal segments in rats has provided specific insights into the absorption rates. When compared to the actively transported bile acid, taurocholic acid, the absorption of another bile acid glucuronide, cholic acid 3-O-glucuronide, was found to be substantially lower. Specifically, its absorption was one-fortieth of taurocholic acid in the ileum and one-eighth in the jejunum. nih.gov While direct comparative rates for this compound against taurocholic acid were not detailed in the same manner, the general principle of reduced absorption for glucuronidated bile acids was established. nih.gov The findings indicate that glucuronidation is an effective mechanism for reducing the intestinal absorption of lithocholate, thereby preventing its re-entry into the enterohepatic circulation. nih.gov
Comparative Analysis of Intestinal Absorption with Other Bile Acid Conjugates
When comparing the intestinal absorption of this compound with other forms of bile acid conjugates, significant differences emerge. Glucuronidation appears to be a more effective deterrent to intestinal absorption than sulfation, another common form of bile acid conjugation. nih.gov
In a comparative study, while sulfation reduced the absorption of lithocholate in the jejunum, it did not have a significant effect on its absorption in the terminal ileum, which was found to be a sodium-dependent process. nih.gov In stark contrast, glucuronidation markedly diminished lithocholate absorption in both the jejunum and the terminal ileum. nih.gov This suggests that the biochemical modification by glucuronic acid provides a more comprehensive barrier to intestinal uptake along the length of the small intestine compared to sulfation.
Comparative Intestinal Absorption of Bile Acid Conjugates in Rats
| Compound | Intestinal Segment | Relative Absorption |
|---|---|---|
| This compound | Jejunum | Markedly reduced |
| This compound | Terminal Ileum | Markedly reduced |
| Lithocholate sulfate | Jejunum | Reduced |
| Lithocholate sulfate | Terminal Ileum | Not significantly affected |
| Cholic acid 3-O-glucuronide | Jejunum | 1/8th that of Taurocholic acid |
| Cholic acid 3-O-glucuronide | Ileum | 1/40th that of Taurocholic acid |
| This compound vs. Cholic acid 3-O-glucuronide | Jejunum | 18 times greater |
| This compound vs. Cholic acid 3-O-glucuronide | Ileum | 10 times greater |
Biological and Physiological Roles of Lithocholate 3 O Glucuronide
Contribution to Bile Acid Homeostasis and Pool Regulation
Glucuronidation is a significant pathway for the detoxification and elimination of bile acids, thereby contributing to the maintenance of bile acid homeostasis. This process makes bile acids more hydrophilic, which is thought to reduce their potential toxicity and aid in their excretion from the body. mdpi.com The formation of Lithocholate 3-O-glucuronide is part of this detoxification mechanism, particularly under conditions of cholestasis where the concentrations of its precursor, the hydrophobic and toxic lithocholic acid, may be elevated.
Functional Influence on Dietary Lipid Digestion and Absorption
While bile acids are fundamentally important for the digestion and absorption of dietary lipids by acting as emulsifying agents, the specific role of this compound in this process is not well-defined. The glucuronidation of lithocholic acid significantly increases its water solubility. nih.gov This alteration in physicochemical properties likely reduces its ability to participate in the formation of micelles, which are crucial for the solubilization and subsequent absorption of dietary fats and fat-soluble vitamins. The primary role of this compound appears to be geared towards detoxification and elimination rather than aiding in lipid digestion.
Modulation of Nuclear Receptors and Associated Gene Expression
The interaction of this compound with nuclear receptors is an area of ongoing research. Much of the current understanding is extrapolated from studies on its precursor, lithocholic acid.
The Farnesoid X Receptor (FXR) is a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. While bile acids are the natural ligands for FXR, their potency varies. Lithocholic acid has been identified as a ligand for FXR. uniprot.org However, studies have shown that lithocholic acid can also act as an antagonist to FXR, decreasing the expression of the Bile Salt Export Pump (BSEP), a critical transporter for bile acid efflux from hepatocytes. nih.gov The effect of the addition of a glucuronide group to lithocholic acid on its interaction with FXR has not been extensively studied. It is plausible that the significant structural and polarity change resulting from glucuronidation could alter its binding affinity and functional activity at the receptor compared to the parent compound.
The expression and function of transporter proteins are vital for maintaining the enterohepatic circulation of bile acids and preventing their accumulation to toxic levels in the liver. Lithocholic acid has been shown to influence the expression of several of these transporters. For instance, it can down-regulate BSEP expression through its antagonistic effects on FXR. nih.gov The specific regulatory effects of this compound on key transporter proteins such as the Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 2 (MRP2), and the Sodium Taurocholate Cotransporting Polypeptide (NTCP) are not well-characterized. However, as a substrate for biliary excretion, it is likely transported by canalicular efflux pumps like MRP2, which are known to transport glucuronidated compounds.
Mechanisms of Cholestasis Induction and Mitigation
The cholestatic potential of this compound has been a primary focus of research into its pathophysiological roles.
Studies in animal models have demonstrated that this compound is a cholestatic agent, capable of inducing a reduction in bile flow. nih.gov When infused intravenously in rats, milligram doses of this compound can lead to partial or complete cholestasis. nih.gov The onset of cholestasis is rapid, with a noticeable decrease in bile flow occurring within 10-20 minutes of starting the infusion. nih.gov The cholestatic effects of this compound are comparable to those of its unconjugated precursor, lithocholic acid. nih.gov
The mechanism of this induced cholestasis is thought to involve damage at the level of the bile canalicular membrane. nih.gov Interestingly, in a rat model of congenital hyperbilirubinemia, the cholestatic effects of this compound were not observed, and its biliary excretion was delayed, suggesting a role for specific transport mechanisms in its cholestatic action. nih.gov
Mitigation of this compound-induced cholestasis has been demonstrated with the co-administration of other bile acids. Both tauroursodeoxycholate and ursodeoxycholate-3-O-glucuronide have been shown to completely inhibit the cholestasis induced by this compound in rats. nih.gov It is proposed that ursodeoxycholate-3-O-glucuronide may inhibit the access of this compound to the bile canalicular membrane, thereby preventing its damaging effects. nih.gov
Interactive Data Table: Cholestatic Effects of this compound in Rats
| Parameter | Experimental Condition | Result | Citation |
|---|---|---|---|
| Bile Flow | Infusion of 0.05 µmol/100g body weight/minute | Diminished within 10-20 minutes | nih.gov |
| Biliary Secretion | Administration of 17-25 µg | 89.1 ± 4.5% of radiolabel secreted in bile within 20 hours | nih.gov |
| Cholestasis Induction | Milligram doses | Partial or complete cholestasis | nih.gov |
| Mitigation of Cholestasis | Co-infusion with tauroursodeoxycholate or ursodeoxycholate-3-O-glucuronide | Complete inhibition of cholestasis | nih.gov |
Cellular and Molecular Basis of Bile Canalicular Membrane Damage
The cholestatic effect of this compound is primarily attributed to damage at the level of the bile canalicular membrane. nih.govnih.gov Studies have indicated that the induction of cholestasis by this compound is a direct consequence of its detrimental impact on this specific membrane, which is crucial for bile formation and secretion.
Research involving congenital hyperbilirubinemic rats (EHBR), which have a defect in the canalicular secretion of certain organic anions, provides key insights. In these rats, the administration of a cholestatic dose of this compound failed to induce cholestasis, and its biliary excretion was delayed. nih.gov This finding suggests that the compound must be secreted into the bile canaliculus to exert its toxic effects on the membrane. Interestingly, the biliary concentration of this compound does not directly correlate with the severity of the cholestasis, implying that its mere presence, rather than its concentration, is sufficient to initiate membrane damage. nih.gov This damage disrupts the normal function of the canalicular membrane, leading to the impairment of bile flow.
Role of Vesicular Transport Pathways in Cholestatic Pathogenesis
Vesicular transport pathways within hepatocytes play a significant role in the pathogenesis of cholestasis induced by this compound. It is suggested that at high-dose loads, the transport of this bile acid metabolite increasingly relies on a vesicular transport system. hmdb.ca The cholestasis appears to be caused by the compound's increased access to this vesicular pathway, potentially exceeding the transport capacity of cytosolic binder proteins. hmdb.ca
The transport of this compound via this vesicular pathway is thought to be the direct trigger for the resulting cholestasis. hmdb.ca This indicates that this compound has a higher accessibility to this transport system compared to other bile acids. The reliance on this pathway, especially under high-load conditions, appears to be a critical step in the sequence of events leading to bile canalicular membrane damage and the subsequent cessation of bile flow.
Inhibition of this compound-Induced Cholestasis by Ursodeoxycholate Conjugates
Conjugates of ursodeoxycholic acid have been shown to be effective inhibitors of the cholestasis induced by this compound. Specifically, both tauroursodeoxycholate and ursodeoxycholate-3-O-glucuronide can completely inhibit the cholestatic effects. nih.gov
In studies where these conjugates were infused, they successfully prevented the decrease in bile flow typically caused by this compound. nih.gov The proposed mechanism for this protective effect, particularly for ursodeoxycholate-3-O-glucuronide, is the inhibition of this compound's access to the bile canalicular membrane. nih.gov By preventing the cholestatic agent from reaching its site of action, the damaging effects are averted. Interestingly, while both conjugates inhibited cholestasis, only tauroursodeoxycholate was found to enhance the biliary excretion of this compound. nih.gov
Table 1: Effect of Ursodeoxycholate Conjugates on this compound (LCG)-Induced Cholestasis
| Compound | Effect on LCG-Induced Cholestasis | Effect on Biliary LCG Excretion |
|---|---|---|
| Tauroursodeoxycholate | Complete Inhibition nih.gov | Enhanced nih.gov |
| Ursodeoxycholate-3-O-glucuronide | Complete Inhibition nih.gov | No significant effect |
Effects of Vesicular Transport Inhibitors (e.g., Colchicine (B1669291), Vinblastine) on Cholestasis
The use of vesicular transport inhibitors provides further evidence for the role of this pathway in this compound-induced cholestasis. Treatment with inhibitors such as colchicine and vinblastine (B1199706) has been shown to reduce the cholestatic effect. hmdb.ca
Colchicine treatment almost completely inhibited the cholestasis and concurrently increased the biliary excretion of this compound. hmdb.ca Another vesicular transport inhibitor, vinblastine, also demonstrated an ability to reduce the cholestasis. hmdb.ca These findings support the hypothesis that the transport of this compound via the vesicular pathway is a key step in inducing cholestasis. By disrupting this transport mechanism, the inhibitors prevent the compound from causing damage at the canalicular membrane, thereby mitigating the cholestatic response. hmdb.ca
Table 2: Impact of Vesicular Transport Inhibitors on this compound (LCG)-Induced Cholestasis
| Inhibitor | Effect on LCG-Induced Cholestasis | Effect on Biliary LCG Excretion |
|---|---|---|
| Colchicine | Almost complete inhibition hmdb.ca | Increased hmdb.ca |
| Vinblastine | Reduced cholestasis hmdb.ca | Not specified |
| Lumicolchicine (inactive analog) | No effect hmdb.ca | Not specified |
Other Identified Biological Interactions and Signaling Functions
Role as a Biochemical Signaling Molecule
While the parent compound, lithocholic acid, is a well-characterized signaling molecule that interacts with various nuclear receptors, the specific signaling functions of this compound are not well-defined in scientific literature. It is categorized as a signaling molecule in metabolic databases, which is a general classification for many bile acids and their derivatives. nih.gov However, detailed studies identifying specific receptor interactions or signaling pathways directly activated by the glucuronidated form of lithocholate are limited. Glucuronidation is primarily considered a detoxification pathway that increases the water solubility of compounds to facilitate their excretion. nih.gov
Identification as a Metabolic Marker in Renal Fibrosis Progression
Extensive literature reviews and database searches did not yield specific studies identifying this compound as a definitive metabolic marker for the progression of renal fibrosis. However, the broader context of bile acid metabolism and its alteration in chronic kidney disease (CKD), of which renal fibrosis is a key pathological feature, provides a foundation for discussing its potential, albeit currently unproven, role.
The kidneys play a role in the metabolism and excretion of various compounds, including bile acids. In states of renal dysfunction, the clearance of metabolites is impaired, leading to their accumulation in the blood. While the liver is the primary site for the synthesis and conjugation of bile acids, including glucuronidation, the kidneys also possess the enzymatic machinery for these processes. This suggests that changes in renal function can directly impact the circulating levels of bile acid glucuronides.
Research into the metabolomics of renal fibrosis is an expanding field, with studies aiming to identify novel biomarkers that can predict disease progression and provide insights into its pathophysiology. These studies have revealed alterations in various metabolic pathways in patients with renal fibrosis, including those related to amino acid, lipid, and purine (B94841) metabolism.
While direct evidence for this compound is lacking, studies on the broader family of bile acids in kidney disease are available. For instance, in patients with chronic renal failure, alterations in the serum concentrations of various bile acids, including the precursor lithocholic acid, have been observed. Glucuronidation is a significant pathway for the detoxification and elimination of bile acids. Therefore, it is plausible that the levels of glucuronidated bile acids, such as this compound, could be altered in the context of renal fibrosis. However, without specific research, this remains speculative.
Future metabolomic studies focusing on the full spectrum of bile acid metabolites in patients with varying stages of renal fibrosis are necessary to determine if this compound, or other related compounds, could serve as a useful biomarker for disease progression.
Future Directions and Emerging Research Avenues for Lithocholate 3 O Glucuronide
Elucidation of Complex Regulatory Networks in Bile Acid Metabolism
Future research is focused on unraveling the complex regulatory networks governing the metabolism of bile acids, with a particular emphasis on the role of Lithocholate 3-O-glucuronide. Bile acid homeostasis is maintained by a delicate balance of synthesis, transport, and metabolism, which is transcriptionally regulated by nuclear receptors. frontiersin.org Glucuronidation is a critical detoxification pathway, especially in cholestatic conditions, as it increases the water solubility of toxic bile acids, facilitating their elimination. nih.govmdpi.com
However, studies have shown that the glucuronidation of lithocholic acid (LCA) to this compound may paradoxically initiate or contribute to LCA-induced cholestasis. nih.gov Research indicates that during the onset of cholestasis, there is a significant secretion of lithocholic glucuronide. nih.gov In contrast, hydroxylation appears to be the predominant detoxification mechanism during the recovery phase from cholestasis. nih.gov
The peroxisome proliferator-activated receptor alpha (PPARα) has been identified as a key regulator in this process. PPARα is known to downregulate bile acid synthesis and transactivate several uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes responsible for bile acid glucuronidation. nih.gov This positions PPARα as a crucial target for understanding the regulatory switch between the cholestatic and detoxification roles of glucuronidation. Elucidating how these interconnected pathways are regulated will be essential for developing targeted therapies.
Development of Novel Analytical Standards and Enhanced Detection Methodologies
Progress in understanding the biological role of this compound is intrinsically linked to the availability of high-quality analytical standards and sensitive detection methods. The development of reliable standards is crucial for the accurate quantification and identification of this and other bile acid glucuronides in biological matrices. nih.gov
A significant advancement has been the establishment of methods for the enzymatic production and purification of analytical standards for bile acid glucuronides, including this compound (LCA-3G). nih.gov This involves using human liver microsomes to form the glucuronide conjugates, which are then purified via liquid chromatography. nih.gov The identity and purity of these standards are confirmed through techniques like digestion with β-glucuronidase and mass spectrometry. nih.gov
These purified standards have enabled the development of robust detection methodologies, most notably liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI/MS/MS). nih.govnih.gov Such methods offer high accuracy and sensitivity, with limits of quantification reaching as low as 0.5 ng/mL, allowing for precise measurement in complex biological samples like serum, urine, and in vitro cell models. nih.govnih.gov Future efforts will likely focus on creating a broader range of certified reference materials and developing higher-throughput assays to facilitate large-scale clinical and research studies.
| Parameter | Value | Source |
| Assay Linearity | 0.5 to 40 ng/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.5 ng/mL | nih.gov |
| Intra-day Precision | < 10.2% | nih.gov |
| Inter-day Precision | < 10.2% | nih.gov |
| Processed Sample Stability | Stable at 4°C for > 24h | nih.gov |
Advanced Mechanistic Studies of Cholestasis Induction and Therapeutic Intervention
This compound is recognized as a potent cholestatic agent, with effects comparable to or even greater than its unconjugated precursor, lithocholic acid. nih.govnih.gov Studies in animal models have demonstrated that infusion of this compound leads to a rapid decrease in bile flow, typically within 10-20 minutes, culminating in partial or complete cholestasis. nih.gov
Mechanistic investigations suggest that the cholestasis induced by this compound is linked to its transport within hepatocytes. It is proposed that high loads of this bile acid glucuronide overwhelm cytosolic binders and gain increased access to a vesicular transport pathway, and it is the transport via this pathway that triggers cholestasis. nih.gov
This mechanistic insight has opened avenues for therapeutic intervention. Research has shown that colchicine (B1669291), an inhibitor of vesicular transport, can almost completely prevent the cholestasis induced by this compound and enhance its biliary excretion. nih.gov Another vesicular transport inhibitor, vinblastine (B1199706), has also been shown to reduce this form of cholestasis. nih.gov These findings highlight the vesicular transport system as a potential target for mitigating the cholestatic effects of specific bile acid metabolites. Furthermore, therapies aimed at reducing the inflammatory response to liver injury caused by bile acid accumulation are also being considered as a complementary therapeutic strategy. frontiersin.org
| Time to Onset of Cholestasis | Biliary Excretion (Partial Cholestasis) | Key Inducing Mechanism | Potential Therapeutic Intervention |
| 10-20 minutes | 82.5-105.6% recovery in bile | Increased access to vesicular transport pathway | Inhibition of vesicular transport (e.g., with colchicine) |
Investigation of Cross-Talk between this compound and Other Metabolic Pathways
Bile acids, including this compound, are now understood to be significant signaling molecules that participate in extensive metabolic cross-talk, influencing not only their own synthesis but also lipid, glucose, and energy homeostasis. scienceopen.commdpi.com The enterohepatic circulation of bile acids is a central node in this network. When this circulation is interrupted, for instance by bile acid sequestrants, the liver compensates by upregulating the conversion of cholesterol into new bile acids, thereby impacting cholesterol metabolism. scienceopen.comnih.gov
The signaling functions of bile acids are mediated through various receptors, most notably nuclear receptors like FXR and PPARs, and membrane receptors like TGR5. mdpi.com This indicates a direct link between bile acid glucuronidation and the broader regulation of lipid and glucose metabolism. scienceopen.com
Emerging research also points to a fascinating cross-talk between bile acid metabolites and the immune system. Specific derivatives of lithocholic acid have been found to directly modulate the differentiation of adaptive immune cells, such as Th17 and regulatory T cells (Tregs). biorxiv.org For example, the LCA derivative 3-oxoLCA was found to inhibit Th17 cell differentiation, while isoalloLCA enhanced Treg differentiation. biorxiv.org This suggests that the profile of bile acid metabolites, potentially including this compound, in the gut and circulation could influence immune homeostasis and inflammatory responses.
Exploration of Novel Therapeutic Targets Based on Glucuronidation Pathways
The enzymatic pathways responsible for glucuronidation are emerging as promising therapeutic targets for cholestatic liver diseases. nih.gov The central strategy is to pharmacologically modulate these pathways to enhance the detoxification of harmful bile acids. Since glucuronidation increases the hydrophilicity and subsequent excretion of bile acids, upregulating this process is seen as a beneficial therapeutic approach. nih.gov
The nuclear receptor PPARα is a key focus in this area. nih.govresearchgate.net PPARα agonists, such as fibrates, have been shown to activate UGT enzymes involved in glucuronidation. nih.gov This can shift the composition of the bile acid pool away from more toxic species toward less harmful, readily excretable glucuronide conjugates. mdpi.com For instance, in patients with cholestatic conditions who have an incomplete response to standard therapy, add-on treatment with fenofibrate (B1672516) has been shown to reduce the percentage of toxic serum glucuronides like LCA-3G, while increasing non-toxic species. mdpi.com
Q & A
How is Lithocholate 3-O-glucuronide synthesized and characterized for experimental studies?
(Basic)
this compound is synthesized through enzymatic conjugation of lithocholic acid with glucuronic acid. Radiochemical purity is achieved via tritium labeling ([³H]-L3G), followed by validation using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Aqueous solubility is determined experimentally, revealing higher solubility compared to lithocholic acid derivatives. Calcium ion titration assays demonstrate stoichiometric precipitation, critical for understanding its cholestatic potential. For in vivo studies, L3G is administered to bile duct-cannulated rats, with biliary excretion quantified via radiolabel recovery (89.1 ± 4.5% within 20 hours) .
What methods are employed to quantify this compound in biological matrices?
(Basic)
Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying L3G in plasma, bile, and urine. Method validation includes assessing recovery rates (e.g., 82.5–105.6% in bile), matrix effects, and limit of detection (LOD) . Radiolabeled tracer studies ([³H]-L3G) enable real-time tracking of biliary excretion kinetics, with polar metabolites identified via chromatographic separation .
What molecular mechanisms underlie this compound-induced cholestasis?
(Advanced)
L3G induces cholestasis by precipitating in bile ducts via calcium binding, physically obstructing bile flow. Molecular studies show inhibition of multidrug resistance-associated protein 2 (MRP2/ABCC2), a key transporter for biliary excretion of glucuronidated compounds . Rat infusion models (0.05 µmol/100 g/min) demonstrate rapid bile flow reduction within 10–20 minutes, correlating with MRP2 downregulation. Competitive inhibition assays using taurocholate co-infusion further validate transporter-mediated toxicity .
How do contradictory findings regarding L3G’s role in cardiac injury versus gut-liver axis modulation inform future research?
(Advanced)
In acute myocardial infarction (AMI) models, L3G upregulation correlates with cardiac dysfunction (negative correlations with ejection fraction [EF] and fractional shortening [FS]) . Conversely, ketogenic diets reduce L3G levels, suggesting dietary modulation of bile acid metabolism . To resolve contradictions, multi-omics approaches (metabolomics, 16S rRNA sequencing) are recommended. For example, Lactobacillus johnsonii administration reduces L3G, highlighting microbiota-bile acid crosstalk .
What experimental designs are optimal for studying L3G’s dual hepatotoxic and cardiometabolic effects?
(Advanced)
Integrated models combining bile duct cannulation (for hepatic monitoring) and echocardiography (for cardiac function) are critical. Dose-response studies (17 µg to 1 mg doses) in rats reveal cholestasis severity and systemic L3G distribution . Principal component analysis (PCA) of metabolomic and microbiome data identifies pathways linking L3G to cardiac injury, such as oxidative stress markers (MDA, SOD) .
What are the solubility properties of L3G, and how do they influence its biological activity?
(Basic)
L3G exhibits higher aqueous solubility (20–30 mg/mL) than lithocholic acid, reducing passive diffusion and enhancing biliary excretion. Calcium-dependent precipitation assays show molar stoichiometry (1:1 Ca²⁺:L3G), directly contributing to bile duct obstruction in cholestasis models .
How can glucuronidation fingerprinting techniques elucidate the metabolic fate of L3G?
(Advanced)
UV-Vis spectral shifts (e.g., λmax1 blue shifts) identify glucuronide conjugation sites. For example, 3-O-glucuronidation of flavonoids causes distinct spectral changes, a method applicable to L3G . Coupled with UDP-glucuronosyltransferase (UGT) enzyme assays, this technique maps metabolic pathways and identifies competing metabolites in liver microsomes .
What strategies address the challenge of distinguishing L3G’s direct effects from its metabolites?
(Advanced)
Isotope dilution assays (e.g., ³H-L3G) differentiate parent compounds from polar metabolites in bile. Pharmacokinetic modeling quantifies metabolite ratios (e.g., 80% parent vs. 20% polar derivatives in bile) . In vitro hepatocyte models with UGT inhibitors (e.g., borneol) isolate L3G-specific effects from secondary metabolites .
Which animal models are validated for studying L3G’s cholestatic effects?
(Basic)
Rat models with external biliary fistulas are standard. Milligram-dose infusions (0.05 µmol/100 g/min) induce partial or complete cholestasis, validated by bile flow reduction and radiolabel distribution . Germ-free models and fecal microbiota transplantation (FMT) further dissect gut microbiota contributions .
How do microbial interventions modulate L3G levels, and what are the implications for experimental design?
(Advanced)
Probiotics (e.g., Lactobacillus johnsonii) reduce L3G by altering bile salt hydrolase (BSH) activity and microbial diversity. Spearman correlation analysis in AMI models links L3G reduction to improved cardiac outcomes (positive correlation with EF: r = 0.62) . Experimental designs should integrate metagenomics (for taxa like Romboutsia) and targeted metabolomics to establish causality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
